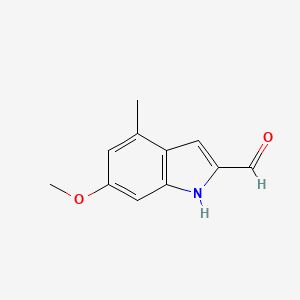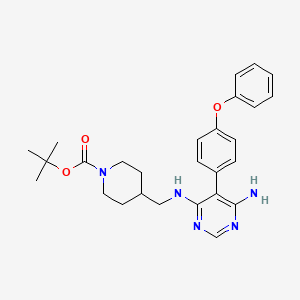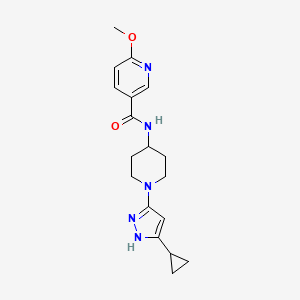
Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Triazole Derivatives and Their Biological Activities
1,2,4-Triazole derivatives, including compounds similar to Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, demonstrate a wide range of biological effects. These effects include analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. They also serve as intermediates in the synthesis of various other compounds, highlighting their significance in pharmacological research (Salionov, 2015).
Inhibition of Cell Growth and Sterol Biosynthesis
Triazole compounds, including enantiomers of paclobutrazol which is structurally related to this compound, have been found to inhibit cell growth and affect sterol biosynthesis in plants. This inhibition can significantly impact plant growth and development, making these compounds relevant in agricultural research (Haughan et al., 1989).
Synthesis and Physical-Chemical Properties
Research in the field of organic chemistry has focused on the synthesis and exploration of physical and chemical properties of triazole derivatives. These studies contribute to understanding how modifications in chemical structures influence their biological and pharmacological properties, essential for drug development (Kaplaushenko et al., 2016).
Plant Growth Regulation
Triazole compounds, such as paclobutrazol, have been extensively studied for their role in plant growth regulation. These compounds are known to retard plant growth by influencing hormonal balances within the plant, which is crucial for managing crop growth and yield (Reed et al., 1989).
Antimicrobial and Antifungal Activities
Triazole derivatives exhibit significant antimicrobial and antifungal properties, making them critical in the development of new antimicrobial agents. Their effectiveness against various bacterial and fungal strains is a key area of research in medical science (Karpun & Polishchuk, 2021).
properties
IUPAC Name |
(1R,2R)-2-(1,2,4-triazol-4-yl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c11-7-3-1-2-6(7)10-4-8-9-5-10/h4-7,11H,1-3H2/t6-,7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOWKLCCBNGSLY-RNFRBKRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2380476.png)
![1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2380478.png)




![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380486.png)

![2-[9-(4-fluorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2380490.png)

![[(2,6-Difluorophenyl)sulfonyl]acetonitrile](/img/structure/B2380493.png)
